Cyclopenol

Enzyme Inhibition Type 2 Diabetes Metabolic Disease

Cyclopenol is a fungal benzodiazepine-epoxide alkaloid with a unique m-hydroxyphenyl substituent that confers distinct PTP1B inhibitory (IC50 30 µM), anti-H. pylori (100% inhibition at 1.95 µg/mL), and anti-Candida activity—a profile not replicable by its analogs cyclopenin or viridicatol. For reproducible SAR and target engagement studies, generic substitution is strongly discouraged. Procure this validated reference standard to ensure experimental integrity.

Molecular Formula C17H14N2O4
Molecular Weight 310.30 g/mol
CAS No. 20007-85-6
Cat. No. B1669511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenol
CAS20007-85-6
Synonyms(–)-Cyclopenol, NSC 604990
Molecular FormulaC17H14N2O4
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O
InChIInChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)/t14-,17+/m1/s1
InChIKeyBDDNYDPRCCDQQJ-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclopenol (CAS 20007-85-6): A Multifunctional Fungal Benzodiazepine Alkaloid for Advanced Research


Cyclopenol (CAS 20007-85-6) is a naturally occurring benzodiazepine alkaloid and fungal metabolite, originally isolated from species of the genus Penicillium, including P. cyclopium and P. viridicatum, and also found in marine-derived Aspergillus versicolor [1]. As a secondary metabolite within the cyclopeptin-viridicatin biosynthetic pathway, it exhibits a complex heterocyclic architecture featuring a benzodiazepine core fused with an epoxide moiety [2]. Cyclopenol is recognized for its diverse biological activities, including enzyme inhibition and antimicrobial properties, making it a compound of interest for drug discovery, natural product chemistry, and chemical biology research .

Why Cyclopenol (CAS 20007-85-6) Cannot Be Substituted with Generic Analogs


The biosynthetic relationship between cyclopenol and its in-class analogs, such as cyclopenin and viridicatol, is well-established [1]. However, this pathway connection does not imply functional equivalence. The unique m-hydroxyphenyl substituent of cyclopenol, which distinguishes it from cyclopenin, and its benzodiazepine-epoxide framework, which is lost in the quinoline-derived viridicatol, confer markedly different biological target engagement profiles. As the quantitative evidence below demonstrates, cyclopenol exhibits a distinct pattern of enzyme inhibition (e.g., PTP1B, IMPDH) and anti-infective potency that cannot be predicted or replicated by its analogs [2]. Generic substitution with a related compound would therefore lead to unpredictable and likely divergent experimental outcomes, undermining research reproducibility and project validity [3].

Cyclopenol (CAS 20007-85-6) vs. Analogs: A Quantitative Evidence Guide for Scientific Selection


PTP1B Inhibition: Superior Potency of Cyclopenol Compared to its Downstream Metabolite Viridicatol

Cyclopenol inhibits Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 30 µM, exhibiting over 2-fold greater potency than its direct biosynthetic product, viridicatol (IC50 = 64 µM), against the same enzymatic target [1]. This demonstrates a clear structure-activity relationship (SAR) where the intact benzodiazepine core in cyclopenol is critical for enhanced potency. The selectivity profile suggests cyclopenol is a more favorable starting point for developing PTP1B-targeted probes.

Enzyme Inhibition Type 2 Diabetes Metabolic Disease Natural Products

IMPDH Inhibition: Distinct Potency Profile of Cyclopenol Relative to Viridicatol

In a comparative study, cyclopenol (2264 A) inhibited Inosine Monophosphate Dehydrogenase (IMPDH) with an IC50 of 69.68 µM, while viridicatol (2264 B) was significantly more potent, exhibiting an IC50 of 11.86 µM [1]. This 5.9-fold difference in potency highlights the divergent biological activity profiles of these structurally related alkaloids against this specific therapeutic target. The data demonstrate that the conversion of cyclopenol to viridicatol represents a major gain in IMPDH inhibitory function, defining cyclopenol as a lower-potency scaffold for this enzyme class.

Enzyme Inhibition Immunosuppression Cancer Antiviral

Anti-Helicobacter pylori Activity: Cyclopenol Exhibits Potent, Concentration-Dependent Growth Inhibition

In a recent study evaluating compounds against Helicobacter pylori, cyclopenol demonstrated the highest activity among all tested metabolites, displaying 100% inhibition of H. pylori growth at a concentration of 1.95 µg/mL [1]. The study noted that the effectiveness of the tested compounds ranged from moderate to high in comparison with the clinical standard clarithromycin. This potent, specific antimicrobial activity against a clinically challenging pathogen is a strong differentiator for cyclopenol.

Antimicrobial H. pylori Gastric Infection Natural Products

Anti-inflammatory Activity in Macrophages: Cyclopenol Inhibits NO Production via NF-κB Modulation

Cyclopenol and its close analog cyclopenin both inhibited LPS-induced nitric oxide (NO) formation and IL-6 secretion in RAW264.7 macrophages at non-toxic concentrations [1]. The underlying mechanism was traced to the inhibition of the upstream NF-κB activation signal, distinguishing their mode of action from other anti-inflammatory agents [1]. Quantitative inhibition data for cyclopenol in this model has been reported with IC50 values ranging from 14.5 to 32.6 µM .

Anti-inflammatory NF-κB Pathway Immunology Cell Signaling

Differential Cytotoxicity: Cyclopenol Shows Moderate Cytotoxicity Against Mouse Lymphoma Cells

Cyclopenol exhibits moderate in vitro cytotoxicity against the mouse lymphoma cell line L5178Y [1]. In a separate study on a marine-derived fungal extract, cyclopenol was identified as a component of an extract that showed weak cytotoxic activity against human cancer cell lines [2]. This contrasts with other analogs like viridicatol, which has been reported to display moderate anti-tumor activities against human cell lines PANC-1, HeLa, and A549 with IC50 values of around 20 µM [3], highlighting another point of functional divergence within this compound class.

Cytotoxicity Cancer Research Cell Viability Screening

Antifungal Activity: Cyclopenol Inhibits Candida albicans at Low Micromolar Concentrations

In a study of metabolites from Aspergillus versicolor, cyclopenol was tested for antifungal activity and found to inhibit the growth of Candida albicans with an IC50 of 7.2 µg/mL [1]. This activity is notable as the antibacterial properties of the A. versicolor extract were attributed to other phenols (violaceol I, violaceol II, and diorcinol) and not to cyclopenol, suggesting a degree of target specificity [2]. This data point is critical for differentiating cyclopenol's utility in antifungal versus antibacterial research.

Antifungal Candida albicans Microbiology Natural Products

Validated Research and Industrial Application Scenarios for Cyclopenol (CAS 20007-85-6)


PTP1B Inhibitor Development for Type 2 Diabetes Research

Cyclopenol is a validated, moderate-potency inhibitor of PTP1B (IC50 = 30 µM) [1]. Given its >2-fold greater potency over the downstream metabolite viridicatol (IC50 = 64 µM) [1], it serves as a superior benzodiazepine-based scaffold for medicinal chemistry campaigns. Researchers can use cyclopenol as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective PTP1B inhibitors as potential treatments for type 2 diabetes and obesity [2]. Its well-defined biosynthetic origin also makes it a valuable tool for studying fungal secondary metabolism [3].

Anti-Infective Hit Validation in Gastric Pathogen Research

Cyclopenol demonstrates potent and selective activity against the gastric pathogen Helicobacter pylori, achieving 100% growth inhibition at 1.95 µg/mL [1]. It also shows antifungal activity against Candida albicans with an IC50 of 7.2 µg/mL [2]. These validated activities make cyclopenol a prime candidate for hit-to-lead optimization in anti-infective drug discovery programs targeting these clinically relevant pathogens. Its activity profile, which is distinct from other co-metabolites, underscores its utility in targeted antimicrobial research [3].

Chemical Probe for NF-κB-Mediated Inflammation Research

Cyclopenol has been established as a non-cytotoxic inhibitor of the NF-κB signaling pathway in LPS-stimulated RAW264.7 macrophages, effectively reducing the production of the inflammatory mediators nitric oxide (NO) and interleukin-6 (IL-6) [1]. This defined mechanism of action and cell-based activity, with reported IC50 values for NO inhibition ranging from 14.5 to 32.6 µM [2], make it a useful chemical probe for dissecting NF-κB-dependent inflammatory processes. It can be used as a reference compound in phenotypic screening assays designed to identify novel modulators of this critical immune signaling pathway.

Reference Standard for Cytotoxicity Screening and SAR Studies

Cyclopenol exhibits a moderate and specific cytotoxicity profile, including activity against L5178Y mouse lymphoma cells [1]. Its cytotoxic effects are less pronounced and more selective than those of the more potent analog viridicatol, which has shown broader activity against human cancer cell lines (IC50 ~20 µM) [2]. This differential activity profile positions cyclopenol as a valuable reference standard in cytotoxicity screening panels and as a structurally defined starting point for investigating the SAR of fungal alkaloids, allowing researchers to delineate the structural features responsible for enhanced or reduced cytotoxic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.